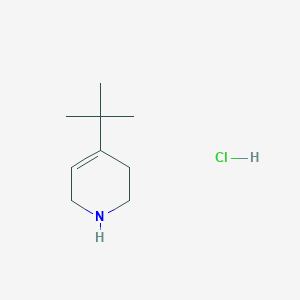
4-tert-ブチル-1,2,3,6-テトラヒドロピリジン塩酸塩
説明
4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic building block, useful in chemical synthesis . It is a derivative of tetrahydropyridines (THPs), which have sparked notable interest as an auspicious heterocyclic moiety .
Synthesis Analysis
Tetrahydropyridines (THPs) have been synthesized by the inspiration of known bioactive natural products and have been found to possess biologically active properties . More innovative methods have been developed for the synthesis of substituted-tetrahydropyridine derivatives . The reactivity of these compounds with hydrazines under acid conditions has been described .Molecular Structure Analysis
Tetrahydropyridines exist in distinct structural isomers including 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, 2,3,4,5-tetrahydropyridine . The structure of the products isolated depends on the conditions used .Chemical Reactions Analysis
The reactivity of 4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride with hydrazines under acid conditions has been described . The structure of the products isolated depends on the conditions used .科学的研究の応用
生物活性分子の合成
4-tert-ブチル-1,2,3,6-テトラヒドロピリジン塩酸塩は、生物活性分子の合成における重要な中間体として役立ちます。その構造的な柔軟性により、さまざまな置換基を導入することができ、新しい薬理活性化合物の開発につながる可能性があります。 研究者は、この化合物を、抗炎症および抗がん特性を持つ可能性のある分子の合成に使用してきました .
構造活性相関(SAR)研究
この化合物は、新しい薬物の薬理学的プロファイルを理解するために不可欠なSAR研究において重要な役割を果たします。 tert-ブチル基またはピリジン環を修飾することにより、科学者は生物活性の変化を評価し、より効果的な治療薬の設計に関する洞察を提供することができます .
神経学的研究
類似のテトラヒドロピリジン誘導体は、パーキンソン病などの動物研究で神経学的状態をモデル化するために使用されてきました。 4-tert-ブチル-1,2,3,6-テトラヒドロピリジン塩酸塩自体は、この目的で使用されない可能性がありますが、その構造アナログは、神経変性プロセスを理解し、神経保護戦略をテストするのに役立ちます .
分析化学
分析化学では、この化合物は、NMR、HPLC、LC-MS、UPLCなどのさまざまなクロマトグラフィーおよび分光法で標準物質または参照物質として使用できます。 これは、複雑な混合物中の類似の化合物の同定と定量に役立ちます .
作用機序
Target of Action
Tetrahydropyridines (thps), a class of compounds to which it belongs, have been found to possess biologically active properties .
Mode of Action
Thps are known to interact with their targets and cause changes that lead to their biological activity .
Biochemical Pathways
Thps have been found to affect various biochemical pathways, leading to their downstream effects .
Result of Action
Thps have been found to possess biologically active properties .
将来の方向性
Tetrahydropyridines (THPs) have sparked notable interest due to their presence in both natural products and synthetic pharmaceutical agents . This suggests that 4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride and similar compounds may continue to be of interest in future research and development efforts.
生化学分析
Biochemical Properties
4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair Additionally, this compound may interact with other biomolecules, such as cyclooxygenase 2 (COX-2), influencing inflammatory responses .
Cellular Effects
The effects of 4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride on various cell types and cellular processes are profound. In neuronal cells, it has been shown to induce oxidative stress and mitochondrial dysfunction, leading to cell death . This compound can also affect cell signaling pathways, such as the MAPK/ERK pathway, altering gene expression and cellular metabolism. In cancer cells, 4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride may inhibit cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, 4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, altering their conformation and activity. For example, its binding to PARP-1 inhibits the enzyme’s ability to repair DNA, leading to increased DNA damage and cell death . Additionally, 4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride in laboratory settings are crucial for its effectiveness. Over time, this compound may degrade, leading to reduced activity. Studies have shown that its stability can be influenced by factors such as temperature, pH, and exposure to light . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to sustained oxidative stress and mitochondrial dysfunction .
Dosage Effects in Animal Models
The effects of 4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth . At high doses, it can induce significant toxic effects, including neurotoxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects .
Metabolic Pathways
4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites may have different biological activities and can influence metabolic flux and metabolite levels in cells. The interaction of 4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride with cofactors such as NAD+ is also crucial for its activity .
Transport and Distribution
The transport and distribution of 4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments, such as the mitochondria or nucleus, where it exerts its effects . The accumulation of 4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride in certain tissues can also influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of 4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride is critical for its activity and function. This compound may be directed to specific organelles, such as the mitochondria, by targeting signals or post-translational modifications . In the mitochondria, it can induce oxidative stress and disrupt mitochondrial function, leading to cell death . The localization of 4-Tert-butyl-1,2,3,6-tetrahydropyridine hydrochloride to the nucleus can also affect gene expression and DNA repair processes .
特性
IUPAC Name |
4-tert-butyl-1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-9(2,3)8-4-6-10-7-5-8;/h4,10H,5-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIMUAUDUJPOKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


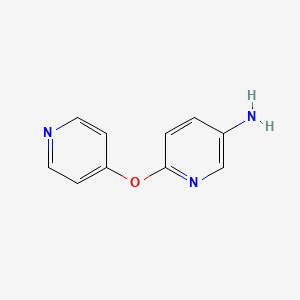
![8-Bromo-5,5,7,7-tetramethyl-4-nitro-1,5,6,7-tetrahydrocyclopenta[f]indazole](/img/structure/B1404734.png)
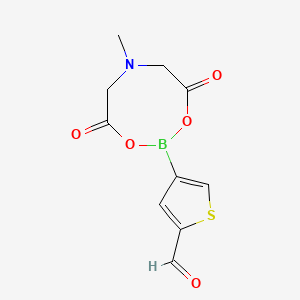
![1-{[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-methyl}piperidin-3-amine hydrochloride](/img/structure/B1404738.png)
![Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1404742.png)
![tert-Butyl 4-{2-[(2-chloropyridin-3-yl)oxy]ethyl}piperazine-1-carboxylate](/img/structure/B1404745.png)
![methyl 2-(hydroxymethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B1404747.png)


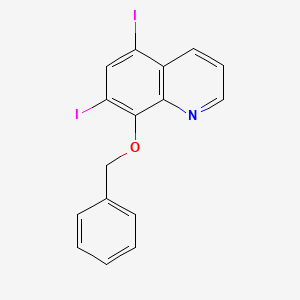
![methyl (2Z)-3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate](/img/structure/B1404752.png)
![Ethyl [(7-chloroquinolin-4-yl)thio]acetate](/img/structure/B1404753.png)
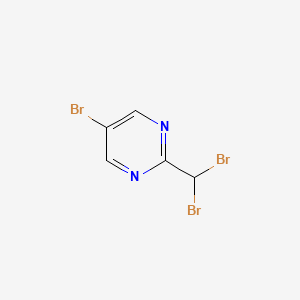
![1-Bromo-5-chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404755.png)
